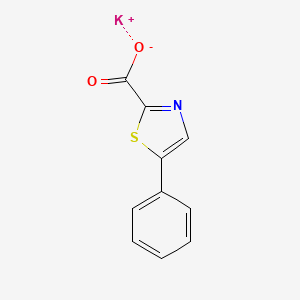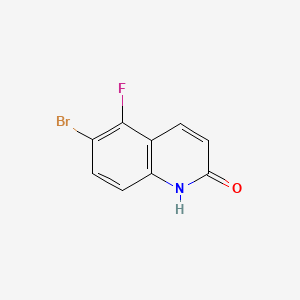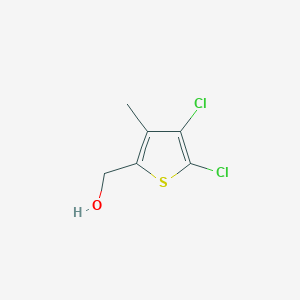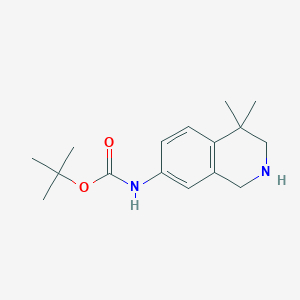
tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of a three-necked flask at room temperature, where tert-butyl carbamate is dissolved in tetrahydrofuran and cooled to -5 to 0°C. A solution of lithium diisopropylamide (LDA) is then added dropwise, followed by the addition of the precursor compound. The reaction mixture is stirred and incubated to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar chemical properties.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another carbamate derivative with different functional groups and applications.
Uniqueness
tert-Butyl (4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tetrahydroisoquinoline core and tert-butyl carbamate group make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
tert-butyl N-(4,4-dimethyl-2,3-dihydro-1H-isoquinolin-7-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-12-6-7-13-11(8-12)9-17-10-16(13,4)5/h6-8,17H,9-10H2,1-5H3,(H,18,19) |
Clave InChI |
UUIBZRGIYJVRFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


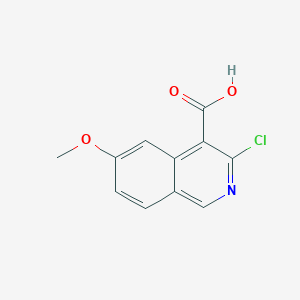
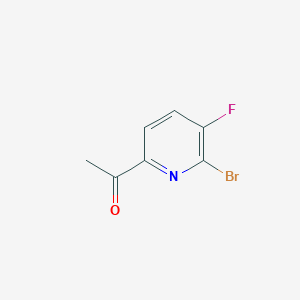
![tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate](/img/structure/B13665863.png)


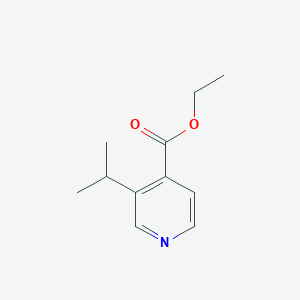
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665905.png)
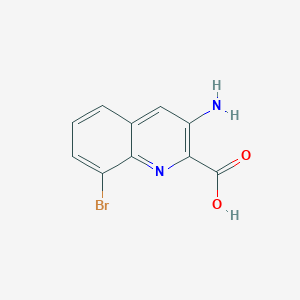
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
